(3E)-1-(2-chloroethyl)-3-(hydroxyimino)-7-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-1-(2-CHLOROETHYL)-3-(HYDROXYIMINO)-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2-CHLOROETHYL)-3-(HYDROXYIMINO)-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the indole derivative with hydroxylamine under basic conditions.
Chlorination: The 2-chloroethyl group can be introduced through a nucleophilic substitution reaction using 2-chloroethanol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: May bind to specific receptors in biological systems, influencing various physiological processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer or neurological disorders.
Diagnostic Agents: Possible use in the development of diagnostic agents for imaging or detection of specific biomarkers.
Industry
Material Science: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of (3Z)-1-(2-CHLOROETHYL)-3-(HYDROXYIMINO)-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptor Activity: Binding to receptors and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3Z)-1-(2-BROMOETHYL)-3-(HYDROXYIMINO)-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure with a bromoethyl group instead of a chloroethyl group.
(3Z)-1-(2-CHLOROETHYL)-3-(HYDROXYIMINO)-7-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Chloroethyl Group: The presence of the chloroethyl group may confer unique reactivity and biological activity compared to similar compounds.
Hydroxyimino Group: The hydroxyimino group may enhance the compound’s ability to form hydrogen bonds, influencing its interaction with biological targets.
Properties
Molecular Formula |
C11H11ClN2O2 |
---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
1-(2-chloroethyl)-7-methyl-3-nitrosoindol-2-ol |
InChI |
InChI=1S/C11H11ClN2O2/c1-7-3-2-4-8-9(13-16)11(15)14(6-5-12)10(7)8/h2-4,15H,5-6H2,1H3 |
InChI Key |
HZZHERWCQPOSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2CCCl)O)N=O |
Origin of Product |
United States |
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